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Introduction to Ethacizine HCl and Its Antiarrhythmic
Properties

Ethacizine hydrochloride (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent that

exerts its therapeutic effects primarily through sodium channel blockade in cardiac tissue. This compound

belongs to a group of drugs characterized by their potent inhibition of cardiac sodium channels, resulting in

significant slowing of conduction throughout the heart's electrical system, including the atria, ventricles, and

His-Purkinje system. Ethacizine has demonstrated longer-lasting effects compared to other Class Ic

antiarrhythmics like Flecainide, making it a compound of significant research interest for both basic and

clinical cardiovascular investigations [1] [2]. The drug has been particularly studied in Eastern European

research centers, with recent surveys investigating its use in real-world clinical practice for atrial fibrillation

management [3].

The molecular structure of Ethacizine hydrochloride (C₂₂H₂₇N₃O₃S·HCl) with a molecular weight of

449.99 g/mol and CAS registry number 57530-40-2 provides the foundation for its pharmacological

activity and physicochemical properties [1] [2]. Ethacizine prolongs conduction time and refractory

periods in various cardiac tissues while exhibiting additional local anesthetic and antispasmodic activities

[4]. Its therapeutic applications include management of ventricular and supraventricular extrasystoles,
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paroxysmal and non-paroxysmal ventricular and supraventricular tachycardias, and paroxysms of atrial

fibrillation, including cases associated with pre-excitation syndromes like Wolff-Parkinson-White syndrome

[4].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

Ethacizine hydrochloride possesses specific chemical properties that influence both its pharmacological

behavior and analytical characterization:

Chemical Formula: C₂₂H₂₈ClN₃O₃S

Molecular Weight: 449.99 g/mol
CAS Registry Number: 57530-40-2

Appearance: White to off-white solid
Solubility: Freely soluble in DMSO (100 mg/mL, 222.23 mM), forming clear solutions [2]

The compound demonstrates storage stability when maintained under appropriate conditions: 2 years at

-20°C in powder form, 2 weeks at 4°C in DMSO solution, and 6 months at -80°C in DMSO solution [1]. The

structural features of Ethacizine include elements that facilitate its membrane interaction and channel

blocking activity, with a pKa of approximately 7.66, which influences its ionization state and absorption

profile across physiological pH gradients [4].

Molecular Mechanisms and Cardiac Electrophysiology

Ethacizine exerts its antiarrhythmic effects primarily through voltage-gated sodium channel blockade in

cardiac myocytes. As a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification

system, it demonstrates potent inhibition of the depolarizing sodium current responsible for phase 0 of the

cardiac action potential [1] [2]. This mechanism underlies its significant effects on conduction velocity

throughout the heart's electrical system.

The drug preferentially binds to activated sodium channels, stabilizing them in their inactivated state and

thereby reducing the availability of sodium channels for subsequent activation. This use-dependent
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blockade results in more pronounced effects in rapidly firing cardiac tissues, such as those found in

arrhythmic foci. Ethacizine's binding kinetics show relatively slow association and dissociation compared

to other Class I antiarrhythmics, contributing to its longer duration of action [2]. Additionally, research

suggests possible secondary effects on potassium channels, which may contribute to its full

electrophysiological profile, though these are less pronounced than its primary sodium channel blockade.

Table 1: Experimental Data on Ethacizine HCl Pharmacological Effects

Experimental
Model

Dose/Concentration Key Findings Reference

Canine ventricular
muscle

Comparative study with
flecainide

Demonstrated Class Ic antiarrhythmic
activity with specific

electrophysiological profile

[5]

Human clinical

study (CHD
patients)

Therapeutic dosing Effective arrhythmia suppression;

reduced conduction with minor
hemodynamic changes

[6]

SA node and PM
preparations

1-300 μg direct injection Negative chronotropic, negative
inotropic, and coronary vasodilator

effects

[2]

Experimental Data Summary and Pharmacological
Profile

Quantitative Pharmacological Data

Ethacizine hydrochloride has been characterized through various experimental models and clinical

studies that have quantified its antiarrhythmic potential and cardiovascular effects. The drug demonstrates a

distinct electrophysiological profile compared to other Class Ic agents, with particular potency in

suppressing arrhythmogenic foci across different cardiac tissues.
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In vivo studies conducted on SA node and PM preparations have demonstrated that Ethacizine produces

dose-dependent effects when administered as direct injections ranging from 1-300 μg. These effects include

significant negative chronotropic action (reduced heart rate), negative inotropic influence (decreased

contractility), and coronary vasodilation [2]. Clinical electrophysiological studies in patients with coronary

heart disease have confirmed that Ethacizine effectively suppresses various forms of arrhythmias while

moderately reducing conduction velocity with only minimal alterations in hemodynamic parameters and

myocardial contractility [6].

Cardiac Electrophysiological Properties

Ethacizine's impact on specific cardiac conduction parameters has been systematically evaluated through

both animal and human studies:

Conduction Velocity: Ethacizine significantly slows conduction in the atria, ventricles, and
particularly in the His-Purkinje system, contributing to its effectiveness in suppressing reentrant

arrhythmias that depend on critical conduction pathways
Refractory Periods: The drug prolongs the duration of refractory periods in cardiac tissues,

increasing the wavelength of reentrant circuits and thereby making sustained reentry less likely
Automation and Excitation: Ethacizine suppresses abnormal automaticity in partially depolarized

cardiac fibers, which often serves as triggers for both atrial and ventricular arrhythmias

Recent survey data from the ETERNITY study initiative in Ukraine indicates that physicians report

satisfaction with Ethacizine's performance in real-world clinical practice, particularly for maintaining and

restoring sinus rhythm in patients with paroxysmal and persistent forms of atrial fibrillation, including its use

in "pill in the pocket" treatment strategies [3].

Table 2: Electrophysiological and Hemodynamic Effects of Ethacizine HCl

Parameter Effect Direction Magnitude/Timing Clinical Significance

Intraatrial

conduction

Decreased Significant slowing Reduces atrial

flutter/fibrillation risk

His-Purkinje

conduction

Decreased Pronounced slowing Suppresses ventricular

tachycardias
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Parameter Effect Direction Magnitude/Timing Clinical Significance

AV nodal
conduction

Minimal effect Less than β-
blockers/verapamil

Safer in patients with
conduction disease

Sinus node rate Decreased (negative
chronotropy)

Dose-dependent 1-300 μg Reduces tachycardia but may
cause bradycardia

Myocardial
contractility

Decreased (negative
inotropy)

Minor changes in
therapeutic range

Generally well-tolerated in
compensated patients

In Vitro Assay Protocols

Tissue Bath Electrophysiology Studies

The isolated tissue preparation provides a controlled system for evaluating Ethacizine's effects on cardiac

conduction and contractility. This protocol utilizes canine ventricular muscle or specialized conduction

tissues to quantify drug effects on action potential parameters and conduction velocity.

Materials and Methods:

Tissue Preparation: Canine ventricular muscle strips or Purkinje fibers are dissected and mounted in

temperature-controlled tissue baths (37°C) containing oxygenated (95% O₂, 5% CO₂) Tyrode's
solution with composition (in mM): NaCl 137, KCl 4, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 1.8, MgSO₄

0.5, and glucose 5.5 [5]
Stimulation Protocol: Tissues are stimulated at basic cycle lengths of 300-1000 ms using

rectangular pulses (1-2 ms duration, 1.5 times diastolic threshold voltage) delivered through platinum
electrodes

Ethacizine Preparation: Stock solutions are prepared in DMSO at 100 mg/mL (222.23 mM) and
serially diluted in physiological saline to achieve final bath concentrations ranging from 0.1-10 μM

Data Acquisition: Action potentials are recorded using conventional microelectrode techniques with
3 M KCl-filled glass microelectrodes (10-20 MΩ resistance) connected to high-impedance amplifiers

Experimental Workflow:

Allow tissues to equilibrate for 60-90 minutes until stable electrophysiological parameters are
observed
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Record baseline action potential characteristics including amplitude, duration at 50% and 90%

repolarization (APD₅₀ and APD₉₀), resting membrane potential, and maximum upstroke velocity
(dV/dtmax)

Administer Ethacizine cumulatively with 20-minute exposure periods at each concentration
Measure changes in action potential parameters and calculate conduction velocity using multiple

electrode placements when possible
Analyze frequency-dependent effects by varying stimulation rates from 0.5-4 Hz

Cellular Electrophysiology and Sodium Channel Blockade

Voltage-clamp techniques provide direct assessment of Ethacizine's effects on cardiac sodium currents

(Iₙₐ), enabling detailed characterization of its blocking kinetics and state-dependent interactions.

Solutions and Compounds:

External Solution (in mM): NaCl 130, CsCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 5; adjust to pH
7.4 with CsOH

Internal Pipette Solution (in mM): CsF 120, NaCl 10, CsCl 10, HEPES 10, EGTA 10; adjust to pH
7.2 with CsOH

Ethacizine Stock: Prepare fresh at 100 mM in DMSO with final bath concentrations typically ranging
from 0.1-10 μM

Experimental Protocol:

Isolate cardiac myocytes from guinea pig or rabbit ventricles using standard enzymatic techniques

Establish whole-cell voltage clamp configuration with seal resistance >1 GΩ and series resistance
compensation >80%

Assess tonic block by applying a single pulse from -120 mV to -30 mV at 0.1 Hz before and after drug
application

Evaluate use-dependent block with pulse trains (30 pulses at 1-3 Hz) from -120 mV to -30 mV
Determine voltage-dependence of steady-state inactivation using double-pulse protocols

Analyze concentration-response relationships to calculate IC₅₀ values for sodium channel blockade

In Vivo Experimental Models

Animal Models of Arrhythmia
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In vivo evaluation of Ethacizine employs validated arrhythmia models that recapitulate features of human

cardiac rhythm disturbances. These models provide critical information about the drug's efficacy,

pharmacokinetics, and hemodynamic effects in intact physiological systems.

Canine Models of Atrial and Ventricular Arrhythmia:

Acane Coronary Artery Occlusion/Reperfusion: Anesthetized dogs undergo surgical occlusion of

the left anterior descending coronary artery for 30 minutes followed by reperfusion to induce
ventricular arrhythmias

Programmed Electrical Stimulation: Conscious or anesthetized dogs with chronic myocardial
infarction receive Ethacizine (0.5-2 mg/kg IV) followed by programmed stimulation to assess

antiarrhythmic efficacy against inducible sustained ventricular tachycardia
Atrial Fibrillation Model: Rapid atrial pacing (600-800 bpm) in anesthetized dogs establishes

sustained atrial fibrillation, with Ethacizine administered as bolus (1 mg/kg IV) or infusion (0.1
mg/kg/min for 10 minutes) to evaluate termination efficacy

Dosing and Administration:

Intravenous Formulation: Ethacizine is dissolved in 0.9% saline with gentle heating to achieve
concentrations of 1-2 mg/mL for intravenous administration

Oral Administration: For chronic dosing studies, Ethacizine is administered via oral gavage at 5-10
mg/kg in gelatin capsules or as a suspension in 0.5% methylcellulose

Plasma Sampling: Serial blood samples are collected in heparinized tubes at predetermined
intervals (5, 15, 30, 60, 120, 240, and 480 minutes post-dose) for pharmacokinetic analysis

Hemodynamic and Electrocardiographic Monitoring

Comprehensive cardiovascular monitoring is essential to characterize both therapeutic and potential

adverse effects of Ethacizine in conscious or anesthetized animal models.

Hemodynamic Assessment Protocol:

Instrument animals with arterial and venous catheters for pressure measurement and drug

administration
Implant ECG electrodes for continuous recording of standard limb leads

Allow 7-10 days recovery after surgical instrumentation before conducting experiments
Record baseline hemodynamic parameters (heart rate, arterial pressure, left ventricular dP/dt) and

ECG intervals (PR, QRS, QT, QT corrected)
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Administer Ethacizine hydrochloride at 0.5, 1.0, and 2.0 mg/kg IV with 60-minute intervals between

doses
Continuously monitor parameters for 4-8 hours post-administration with particular attention to QRS

widening and PR prolongation

The following diagram illustrates the integrated experimental workflow for in vivo evaluation of Ethacizine's

antiarrhythmic efficacy and cardiovascular effects:

Efficacy Parameters Safety Parameters

Animal Model Preparation

Arrhythmia Induction
(Coronary occlusion, 

programmed stimulation)

Ethacizine Administration
(IV: 0.5-2 mg/kg

Oral: 5-10 mg/kg)

Data Collection Period

Efficacy Endpoints Safety Endpoints

Data Analysis & Interpretation
Arrhythmia suppression

(VT/VF termination)
ECG interval analysis
(PR, QRS duration)

Inducibility reduction
(Programmed stimulation)

Hemodynamic monitoring
(HR, BP, LVdP/dt)

Conduction abnormalities
(High-grade block)

Proarrhythmia assessment
(Torsades de Pointes risk)

Click to download full resolution via product page

In Vivo Experimental Workflow for Ethacizine HCl Evaluation
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Formulation and Stability Considerations

Analytical Methods and Quality Control

Chromatographic analysis of Ethacizine requires specific conditions to ensure accurate quantification and

purity assessment across various biological matrices and formulation types.

HPLC Protocol for Ethacizine Quantification:

Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
Mobile Phase: Acetonitrile:phosphate buffer (20 mM, pH 3.0) in ratio 45:55 (v/v)

Flow Rate: 1.0 mL/min with detection at 254 nm
Retention Time: Approximately 7.2 minutes under these conditions

Sample Preparation: Plasma samples (0.5 mL) mixed with internal standard, alkalinized with 0.1 M
NaOH, and extracted with dichloromethane:ethyl acetate (70:30)

Validation Parameters: Linearity established from 10-1000 ng/mL with intra-day and inter-day
precision <10% RSD

Stability Assessment:

Solution Stability: Ethacizine stock solutions in DMSO remain stable for at least 6 months when

stored at -80°C
Plasma Stability: No significant degradation observed after three freeze-thaw cycles or 24-hour

storage at room temperature
Working Solutions: Stable for 2 weeks when refrigerated at 4°C protected from light

Prolonged-Release Formulation Development

Ethacizine's relatively narrow therapeutic window and need for frequent dosing (3-4 times daily) in

conventional formulations has prompted development of prolonged-release systems to maintain stable

plasma concentrations and improve patient compliance [4].

Prolonged-Release Tablet Formulation:

Composition: Ethacizine (active), interpolymer complex of polymethacrylic acid and polyethylene
glycol (release modifier), lactose/microcrystalline cellulose (fillers), and lubricants
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Manufacturing Process: Dry granulation followed by compression to form tablets with specific

hardness characteristics
Release Mechanism: The interpolymer complex remains insoluble in acidic gastric environment but

dissolves at intestinal pH >5, providing targeted release in the intestinal segment where optimal
absorption occurs

Performance Characteristics: In vitro dissolution shows <10% release in 0.1N HCl (2 hours)
followed by sustained release in pH 6.8 phosphate buffer over 8-12 hours

Clinical Research Applications and Trial Design

Recent Clinical Research Findings

Ethacizine continues to be investigated in contemporary clinical studies that examine its efficacy and

safety profile in various patient populations. The ETERNITY study (Ethacizine Evaluation for acute and

chronic treatment of aRial fibrillatioN in real practice: UkraInian NaTional surveY) represents a significant

recent initiative to document real-world usage patterns and physician satisfaction with Ethacizine for rhythm

control in atrial fibrillation patients [3]. This survey of 100 practitioners examines Ethacizine's application in

both paroxysmal and persistent AF, including its use in "pill in the pocket" strategies similar to those

employed with propafenone and flecainide.

Recent clinical data presented in 2024 indicates promising results for Ethacizine in managing both atrial and

ventricular premature contractions. A prospective analysis documented efficacy and safety of Ethacizine in

reducing ectopic burden with a favorable side effect profile [3]. Additionally, a Ukrainian clinical study

reported positive outcomes using Ethacizine according to a "pill in the pocket" strategy for restoring sinus

rhythm in hypertensive patients with paroxysmal atrial fibrillation, supporting its utility in outpatient rhythm

control protocols [3].

Recommendations for Future Research Applications

Based on current literature and emerging clinical data, several research applications are particularly

promising for Ethacizine investigation:

Comparative Effectiveness Studies: Head-to-head trials comparing Ethacizine with other Class Ic

antiarrhythmics (flecainide, propafenone) in specific patient subgroups, particularly those with minimal
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structural heart disease

Quality of Life Assessments: Patient-reported outcomes in individuals receiving Ethacizine for
rhythm control versus rate control strategies

Special Populations: Evaluation of Ethacizine safety and efficacy in patients with compensated
heart failure, hypertension with left ventricular hypertrophy, and other conditions where Class I

antiarrhythmics require careful consideration
Novel Formulation Development: Clinical testing of prolonged-release Ethacizine formulations to

establish bioequivalence and potential superiority in adherence and adverse event profiles

The following diagram illustrates the molecular mechanism of Ethacizine's antiarrhythmic action and its

functional consequences on cardiac electrophysiology:
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Tissue-Specific Electrophysiological Effects

Resulting Antiarrhythmic Benefits

Ethacizine HCl Administration

Binds to Voltage-Gated
Sodium Channels (Naₓ1.5)

Stabilizes Inactivated
Channel State

Reduces Sodium Current (Iₙₐ)
During Phase 0 Depolarization

Slows Cardiac Conduction

Tissue-Specific Effects

Antiarrhythmic Actions
Atria:

Reduced conduction velocity
Prolonged refractory period

AV Node:
Minimal direct effect

His-Purkinje:
Markedly slowed conduction

Ventricles:
Decreased conduction velocity

Prolonged ERP

Supraventricular
Tachycardia Prevention

Ventricular Tachycardia
Suppression

Atrial Fibrillation
Termination/Prevention

Click to download full resolution via product page

Molecular Mechanism of Ethacizine HCl Antiarrhythmic Action
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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